molecular formula C17H19NOS B11173229 N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide

N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11173229
M. Wt: 285.4 g/mol
InChI Key: ZCUULIYMBQUDQV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,3-dimethylphenyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as carbodiimide.

    Introduction of the 2,3-dimethylphenyl Group: The 2,3-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,3-dimethylbenzoyl chloride and an appropriate catalyst.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be added via a nucleophilic substitution reaction using ethylthiol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group could play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-2-(ethylsulfanyl)benzamide can be compared with other benzamide derivatives:

    N-(2,3-dimethylphenyl)benzamide: Lacks the ethylsulfanyl group, which may result in different chemical and biological properties.

    N-(2,3-dimethylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, potentially affecting its reactivity and applications.

    N-(2,3-dimethylphenyl)-2-(propylsulfanyl)benzamide: Contains a propylsulfanyl group, which may influence its solubility and interaction with biological targets.

The presence of the ethylsulfanyl group in this compound makes it unique, potentially offering distinct advantages in terms of reactivity and application potential.

Properties

Molecular Formula

C17H19NOS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C17H19NOS/c1-4-20-16-11-6-5-9-14(16)17(19)18-15-10-7-8-12(2)13(15)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

ZCUULIYMBQUDQV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

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